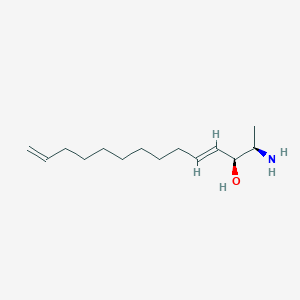
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol
説明
The compound “(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol” is a type of amino alcohol with a long carbon chain and two double bonds. Amino alcohols are organic compounds that contain both an amino (-NH2) and a hydroxyl (-OH) functional group. They are used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and surfactants .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the carbon chain, the introduction of the double bonds at the correct positions, and the addition of the amino and hydroxyl groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, has chiral centers at the 2nd and 3rd carbon atoms, and a double bond at the 4th and 13th positions. The “R” and “S” notations indicate the configuration of the chiral centers, and the “E” notation indicates the configuration of the double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like -OH and -NH2) can increase the compound’s solubility in water. The long carbon chain would likely make this compound fairly hydrophobic, while the double bonds could potentially make it more reactive .科学的研究の応用
- Findings : The acetone extract of R. birkelandi, a related ascidian species from the Pacific coast of Costa Rica, exhibited qualitative antimicrobial activity against Staphylococcus aureus (Gram-positive bacteria) and Geotrichum candidum (fungus). The active fraction contained a coumarin and a hydroxyanthraquinone .
- Known Compounds : The blue marine sponge cribrostatins and isoquinolinequinones (such as mimosamycin and renierone) have demonstrated activity against leukemia and melanoma cell lines .
Antimicrobial Activity
Cytotoxicity and Anticancer Potential
Structural Elucidation and Spectroscopic Techniques
作用機序
Target of Action
Crucigasterin 225, also known as (2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol, is a compound that has been studied for its antimicrobial properties
Mode of Action
It is suggested that it may interact with its targets leading to changes that result in its antimicrobial activity . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its antimicrobial properties, it is likely that it interferes with essential biochemical pathways in microbes, leading to their death or inhibition of growth .
Result of Action
Its antimicrobial activity suggests that it may cause damage to microbial cells, leading to their death or inhibition of growth
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Crucigasterin 225 is not well-documented. Factors such as temperature, pH, and presence of other compounds could potentially influence its action. For instance, the compound’s storage conditions can affect its efficacy
Safety and Hazards
特性
IUPAC Name |
(2R,3S,4E)-2-aminotetradeca-4,13-dien-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h3,11-14,16H,1,4-10,15H2,2H3/b12-11+/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXWKMQPINMKAE-WLDGIZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C=CCCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](/C=C/CCCCCCCC=C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



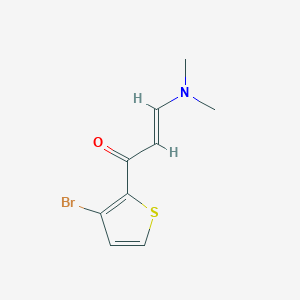
![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
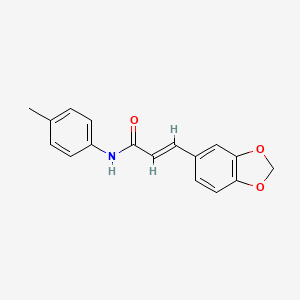
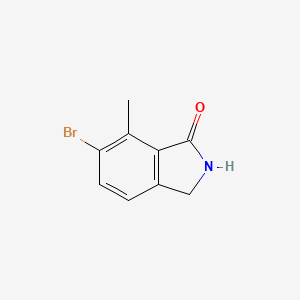

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)
![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)
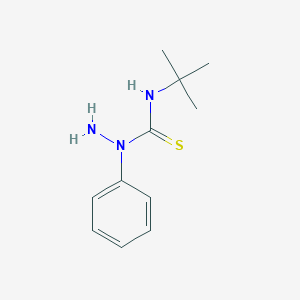
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)

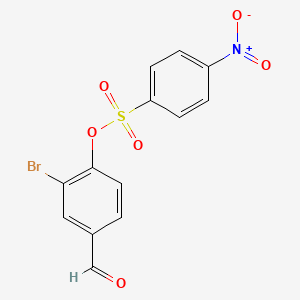

![7,8-dimethoxy-3-methyl-5H-indeno[1,2-b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3034197.png)